3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid
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Overview
Description
UR-7247 is a potent and orally active angiotensin II AT1 receptor antagonist. It is primarily used to decrease arterial pressure and increase renal blood flow . The compound has a molecular formula of C24H26N6O2 and a molecular weight of 430.50 g/mol .
Preparation Methods
The synthesis of UR-7247 involves several steps. Initially, 4-bromophenylacetic acid is converted to its acid chloride using thionyl chloride. This intermediate is then condensed with ethyl isobutyrylacetate in the presence of sodium hydride in toluene to yield a diketoester. The final step involves the reaction of this diketoester with hydrazine monohydrate in acetic acid to form the pyrazole ring . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
UR-7247 undergoes various chemical reactions, including:
Reduction: The compound can be reduced, but specific reduction reactions are not commonly reported.
Substitution: UR-7247 can undergo substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UR-7247 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving angiotensin II AT1 receptor antagonists.
Mechanism of Action
UR-7247 exerts its effects by antagonizing the angiotensin II AT1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking this receptor, UR-7247 decreases arterial pressure and increases renal blood flow . The compound has a long plasma elimination half-life, which contributes to its prolonged effects .
Comparison with Similar Compounds
UR-7247 is compared with other angiotensin II AT1 receptor antagonists, such as losartan. While losartan has a shorter duration of action, UR-7247 provides a longer-lasting effect due to its extended half-life . Other similar compounds include valsartan and irbesartan, which also target the angiotensin II AT1 receptor but differ in their pharmacokinetic profiles and specific clinical applications .
Properties
Molecular Formula |
C24H26N6O2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C24H26N6O2/c1-4-13-30-20(21(24(31)32)22(27-30)15(2)3)14-16-9-11-17(12-10-16)18-7-5-6-8-19(18)23-25-28-29-26-23/h5-12,15H,4,13-14H2,1-3H3,(H,31,32)(H,25,26,28,29) |
InChI Key |
FOVKKLYIXHRZPA-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=N1)C(C)C)C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Canonical SMILES |
CCCN1C(=C(C(=N1)C(C)C)C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-iso-propyl-1-propyl-5-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl)-1H-pyrazole-4-carboxylic acid) UR 7247 UR-7247 UR7247 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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